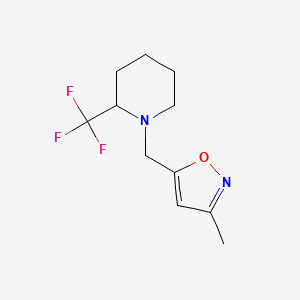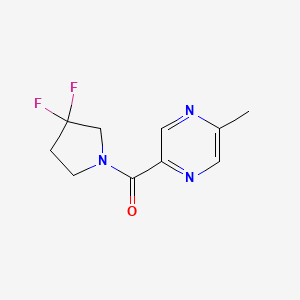
N-tert-butyl-3-methylidenepiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-butyl-3-methylidenepiperidine-1-carboxamide” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are important in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals .
Aplicaciones Científicas De Investigación
N-tert-butyl-3-methylidenepiperidine-1-carboxamide has been used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology. This compound has been used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. This compound has also been used to study the effects of various environmental factors on the body, including temperature, light, and humidity.
Mecanismo De Acción
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is believed to act as a modulator of various physiological processes, such as cell proliferation, apoptosis, and inflammation. This compound is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions that results in the desired physiological response.
Biochemical and Physiological Effects
This compound has been studied for its potential role in the regulation of various physiological processes, such as cell proliferation, apoptosis, and inflammation. Studies have shown that this compound can modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer activity, as well as to have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a stable, water-soluble compound that is easy to synthesize and store. It is also relatively non-toxic, making it suitable for use in a variety of lab experiments. However, this compound has a relatively short half-life, which can limit its usefulness in some experiments. In addition, this compound is not as widely available as some other compounds, which can make it difficult to obtain.
Direcciones Futuras
N-tert-butyl-3-methylidenepiperidine-1-carboxamide has a wide range of potential applications in scientific research. In the future, this compound could be used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. In addition, this compound could be used to study the effects of various environmental factors on the body, such as temperature, light, and humidity. This compound could also be used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. Finally, this compound could be used to study the effects of various environmental factors on the body, such as temperature, light, and humidity.
Métodos De Síntesis
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is synthesized from the reaction of tert-butyl-3-methylidenepiperidine-1-carboxylic acid and tert-butyl-3-methylidenepiperidine-1-carboxamide in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a water-soluble compound. The reaction can be carried out at room temperature or at elevated temperatures, and the reaction rate can be increased by increasing the concentration of the acid.
Propiedades
IUPAC Name |
N-tert-butyl-3-methylidenepiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-6-5-7-13(8-9)10(14)12-11(2,3)4/h1,5-8H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRHQSRQIMWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(=C)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}methyl acetate](/img/structure/B6428408.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428412.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B6428419.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B6428425.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428449.png)
![N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6428456.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)
